molecular formula C23H20FNS B12618638 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 921937-66-8

4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene

Cat. No.: B12618638
CAS No.: 921937-66-8
M. Wt: 361.5 g/mol
InChI Key: HUCVSUNVYRMLLA-UHFFFAOYSA-N
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Description

4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is an organic compound with the molecular formula C23H20FNS and a molecular weight of 361.475 g/mol . This compound is characterized by the presence of a butyl group, a fluoro group, and an isothiocyanate group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, such as the use of green solvents and waste minimization techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and isothiocyanate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is unique due to the presence of both fluoro and isothiocyanate groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and application in various fields, setting it apart from other similar compounds.

Properties

CAS No.

921937-66-8

Molecular Formula

C23H20FNS

Molecular Weight

361.5 g/mol

IUPAC Name

4-[4-(4-butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene

InChI

InChI=1S/C23H20FNS/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-14-23(25-16-26)22(24)15-21/h5-15H,2-4H2,1H3

InChI Key

HUCVSUNVYRMLLA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F

Origin of Product

United States

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